Taltireline

Vue d'ensemble

Description

Le Taltirelin est un analogue synthétique de l'hormone de libération de la thyréotropine (TRH), qui mime les actions physiologiques de la TRH mais avec une demi-vie et une durée d'action beaucoup plus longues . Il est principalement étudié pour ses effets thérapeutiques potentiels dans les maladies neurodégénératives telles que l'ataxie spinocérébelleuse et l'amyotrophie spinale .

Applications De Recherche Scientifique

Taltirelin has several scientific research applications, particularly in the fields of neurology and pharmacology. It has been shown to improve motor function in animal models of Parkinson’s disease without inducing dyskinesia . Additionally, Taltirelin has neuroprotective effects and can stimulate the release of dopamine in the central nervous system . It is also being studied for its potential use in treating other neurodegenerative disorders .

Mécanisme D'action

Target of Action

Taltirelin, a thyrotropin-releasing hormone (TRH) analog, primarily targets the thyrotropin-releasing hormone receptor (TRH-R) . TRH-R is a class A G protein-coupled receptor (GPCR) that is mainly expressed in thyroid-stimulating hormone (TSH)-secreting cells located at the pituitary . It is also expressed throughout the central nervous system (CNS), particularly in the hypoglossal motor nucleus (HMN) .

Mode of Action

Taltirelin mimics the physiological actions of TRH but with a much longer half-life and duration of effects . It binds to TRH-R, albeit with lower binding affinities than TRH . Taltirelin exhibits higher intrinsic efficacy than trh in stimulating inositol-1,4,5-trisphosphate second messenger generation . This superagonism exhibited by Taltirelin may explain its higher activity in mediating CNS effects in humans compared to TRH .

Biochemical Pathways

Upon activation, TRH-R couples to Gq and activates the phosphatidylinositol (IP3)-calcium-protein kinase C (PKC) pathway . This pathway ultimately leads to the upregulation of thyroid hormones . Taltirelin, by binding to TRH-R, prompts TSH production, which then induces the synthesis of thyroid hormones .

Pharmacokinetics

Taltirelin is administered orally . It has a much longer half-life and duration of effects compared to TRH, and little development of tolerance following prolonged dosing . Most of the absorbed Taltirelin is excreted mainly in urine within 48 hours after dosing .

Result of Action

Taltirelin has nootropic, neuroprotective, and analgesic effects . It reduces the generation of reactive oxygen species (ROS) induced by neurotoxins, alleviates apoptosis, and rescues the viability of cells and neurons . Taltirelin also down-regulates the levels of phosphorylated tau and α-synuclein, which are associated with neurodegenerative disorders .

Action Environment

The action of Taltirelin can be influenced by environmental factors. For instance, it has been shown to selectively increase tongue motor activity in sleep with either microperfusion into the HMN or systemic delivery . This suggests that the physiological state of the organism (such as being asleep or awake) can influence the efficacy of Taltirelin .

Analyse Biochimique

Biochemical Properties

Taltirelin interacts with the thyrotropin-releasing hormone receptor (TRHR), a member of class A G protein-coupled receptor (GPCR) . Upon binding of Taltirelin, different conformational changes occur in the transmembrane domains of the receptor . These structural changes may be responsible for the lower signaling potency but higher intrinsic efficacy of Taltirelin compared to TRH .

Cellular Effects

Taltirelin exhibits neuroprotective effects in both cellular and animal models of Parkinson’s disease . It reduces the generation of reactive oxygen species (ROS) induced by MPP+ or rotenone, alleviates apoptosis, and rescues the viability of SH-SY5Y cells and rat primary midbrain neurons . Taltirelin also lowers the level of p-tau (S396) and asparagine endopeptidase (AEP) cleavage products, tau N368 and α-synuclein N103 fragments, accompanied by a lower intracellular monoamine oxidase-B (MAO-B) activity .

Molecular Mechanism

Taltirelin exerts its effects at the molecular level through binding interactions with the TRH receptor . Activated TRHR couples to Gq and activates the phosphatidylinositol (IP3)-calcium-protein kinase C (PKC) pathway . This ultimately leads to upregulation of thyroid hormones .

Temporal Effects in Laboratory Settings

Taltirelin exhibits lower binding affinities than TRH and lower signaling potency via the inositol-1,4,5-trisphosphate/calcium pathway than TRH . Taltirelin exhibits higher intrinsic efficacy than TRH in stimulating inositol-1,4,5-trisphosphate second messenger generation .

Dosage Effects in Animal Models

When the Taltirelin dose exceeded 0.2 mg/kg, total T4 increased significantly, whereas FT4 and FT3 did not change . In the subacute MPTP-induced and chronic rotenone-induced PD mice models, Taltirelin (1 mg/kg) significantly improved the locomotor function and preserved dopaminergic neurons in the substantia nigra (SN) .

Metabolic Pathways

Taltirelin is involved in the hypothalamus-pituitary-thyroid (HPT) axis, which maintains normal metabolic balance and homeostasis in the human body . By binding to the TRH receptor, Taltirelin regulates the secretion of thyrotropin (TSH), thyroid hormones (TH), and TRH .

Transport and Distribution

The extent of absorption of Taltirelin, calculated from the ratio of urinary excretion after oral and intravenous administration, was 9 and 21% of the dose in rats and dogs, respectively . Most of the absorbed Taltirelin was excreted mainly in urine .

Subcellular Localization

Given its role in the HPT axis and its interaction with the TRH receptor, it is likely that Taltirelin is localized in the cell membrane where the TRH receptor is located .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Taltirelin implique plusieurs étapes, commençant par la préparation d'intermédiaires. Une méthode utilise la L-asparagine comme matière première, qui subit une acylation de Friedel-Crafts, une estérification, une méthylation et une hydrogénation pour former l'acide S-1-méthyl-4,5-dihydro-orotique . Cet intermédiaire est ensuite réagi avec His(Trt)-Pro-NH2 pour former du Taltirelin par une réaction de condensation . Le produit final est purifié, désalté et lyophilisé pour obtenir du Taltirelin .

Méthodes de production industrielle : Pour la production à grande échelle, la méthode de synthèse consiste à utiliser SM1 et SM2 comme matières premières. Le processus comprend des réactions de condensation, l'élimination du groupe Boc et l'élimination du groupe Trt pour former du Taltirelin . Cette méthode garantit un rendement et une pureté élevés avec moins d'impuretés .

Analyse Des Réactions Chimiques

Types de réactions : Le Taltirelin subit diverses réactions chimiques, notamment la formation de liaisons peptidiques et l'hydrolyse. Il est stable dans des conditions physiologiques et ne subit pas facilement d'oxydation ou de réduction .

Réactifs et conditions courantes : La synthèse du Taltirelin implique des réactifs tels que l'acide trifluoroacétique, le méthanol et l'acétone . Les réactions sont généralement réalisées à des températures contrôlées et sous agitation pour garantir une pureté et un rendement élevés .

Principaux produits formés : Le principal produit formé à partir de la synthèse du Taltirelin est le composé lui-même, avec une pureté élevée et un minimum d'impuretés .

Applications de la recherche scientifique

Le Taltirelin a plusieurs applications de recherche scientifique, en particulier dans les domaines de la neurologie et de la pharmacologie. Il a été démontré qu'il améliorait la fonction motrice dans des modèles animaux de la maladie de Parkinson sans induire de dyskinésie . De plus, le Taltirelin a des effets neuroprotecteurs et peut stimuler la libération de dopamine dans le système nerveux central . Il est également étudié pour son utilisation potentielle dans le traitement d'autres maladies neurodégénératives .

Mécanisme d'action

Le Taltirelin exerce ses effets en se liant aux récepteurs de l'hormone de libération de la thyréotropine, qui sont largement distribués dans le système nerveux central . Cette liaison active plusieurs systèmes de neurotransmetteurs, notamment l'acétylcholine, la dopamine, la noradrénaline et la sérotonine . L'activation de ces systèmes conduit à une amélioration de la fonction motrice et à une neuroprotection .

Comparaison Avec Des Composés Similaires

Le Taltirelin est unique par rapport aux autres analogues de la TRH en raison de sa demi-vie et de sa durée d'action plus longues . Des composés similaires comprennent la montireline, la thymolibérine, la posatireline et l'azétireline dihydratée . La recherche sur ces composés a été limitée en raison du manque d'informations structurales et de leur durée d'action plus courte .

Propriétés

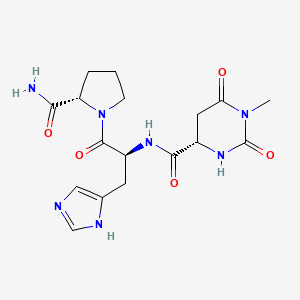

IUPAC Name |

(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N7O5/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29)/t10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZAIAZUDWIVPM-SRVKXCTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0043763 | |

| Record name | Taltirelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103300-74-9 | |

| Record name | Taltirelin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103300-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taltirelin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103300749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taltirelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALTIRELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOZ62MV6A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

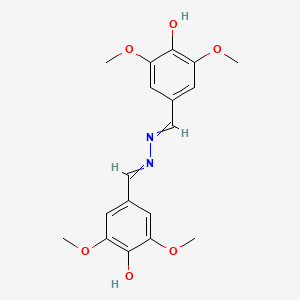

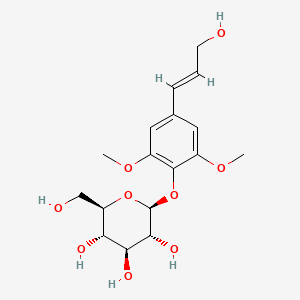

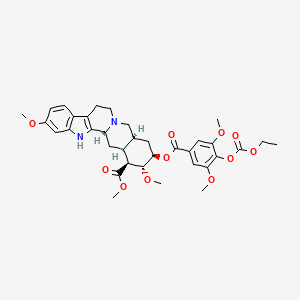

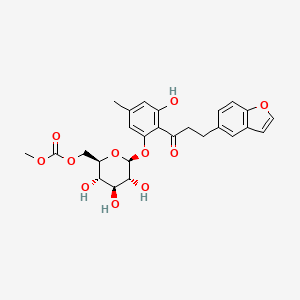

Feasible Synthetic Routes

Q1: What are the downstream effects of taltirelin binding to TRH-R?

A1: Taltirelin binding to TRH-R triggers a cascade of intracellular events. These include modulation of various phosphosignaling pathways, such as those involving small GTPases, MAP kinases, Ser/Thr- and Tyr-protein kinases, Wnt/β-catenin, and members of the Hippo pathway []. Notably, taltirelin's impact on these pathways differs from TRH, indicating a degree of biased agonism at the TRH receptor [].

Q2: Does taltirelin affect dopamine neurotransmission?

A2: Research suggests that taltirelin may enhance dopamine neurotransmission [, ]. Studies in rats demonstrate that taltirelin administration increases the extracellular levels of dopamine and its metabolites in brain regions like the nucleus accumbens and corpus striatum []. This effect on dopamine release appears to be more potent and longer-lasting compared to TRH [].

Q3: Does taltirelin have similar endocrine effects as TRH?

A3: While taltirelin mimics TRH's actions in the central nervous system, it exerts minimal effects on the release of thyrotropin (TSH) from the anterior pituitary gland [, ]. This characteristic distinguishes taltirelin from TRH and makes it a more desirable candidate for targeting CNS disorders without significant endocrine side effects.

Q4: What is the molecular formula and weight of taltirelin hydrate?

A4: The molecular formula of taltirelin hydrate is C16H24N6O5 • 4H2O. Its molecular weight is 460.48 g/mol.

Q5: How does the crystalline form of taltirelin affect its stability and applications?

A5: Taltirelin exists in different crystalline forms, with the alpha form being particularly important for pharmaceutical applications [, , ]. Controlling the crystallization process is crucial for obtaining the desired alpha form, which exhibits better stability and facilitates easier formulation, storage, and transportation [, , ].

Q6: How is taltirelin absorbed and distributed in the body?

A6: Following oral administration, taltirelin demonstrates absorption in both rats and dogs, although the extent of absorption varies between species []. The bioavailability of taltirelin is relatively low, with reported values of 3.9% in rats and 18.5% in dogs []. The compound exhibits low plasma protein binding in both rats and dogs [].

Q7: What is the primary route of taltirelin elimination?

A7: In both rats and dogs, the primary route of taltirelin excretion is through urine []. A significant portion of the administered dose is excreted within 48 hours [].

Q8: What are the major metabolites of taltirelin?

A8: The primary metabolites of taltirelin identified in plasma and urine of rats and dogs include (−)-N-[(S)-hexahydro-1-methyl-2, 6-dioxo-4-pyrimidinyl carbonyl]-L-histidyl-L-proline (“Acid”) and (S)-hexahydro-1-methyl-2, 6-dioxo-4-pyrimidinecarboxylic acid (“MDOA”) [].

Q9: Does the pharmacokinetic profile of taltirelin change with repeated administration?

A9: Studies in rats indicate that repeated oral administration of taltirelin leads to an increase in Cmax, t1/2, and AUCinf values of blood radioactivity compared to the first dose, suggesting a potential for accumulation [].

Q10: Has taltirelin demonstrated efficacy in animal models of neurological disorders?

A10: Yes, taltirelin has shown promising results in several animal models. For instance, it improves motor function in a rat model of Parkinson's disease without inducing dyskinesia, a common side effect of some Parkinson's medications []. Additionally, taltirelin demonstrates efficacy in treating motor dysfunction in a rat model of spinocerebellar degeneration [].

Q11: Does taltirelin cross the blood-brain barrier?

A11: Yes, taltirelin can cross the blood-brain barrier, albeit less effectively than other TRH analogs like montirelin []. This ability to penetrate the brain is essential for its central nervous system effects.

Q12: Are there any specific drug delivery strategies being explored for taltirelin?

A12: While taltirelin is orally bioavailable, its bioavailability is relatively low []. Researchers are exploring strategies to enhance its delivery to the central nervous system, including the development of new formulations and delivery systems [].

Q13: Are there other TRH analogs with potential therapeutic benefits?

A13: Yes, several other TRH analogs are under investigation for various neurological and other conditions. Montirelin (NS-3) and rovatirelin are two examples of TRH analogs that have shown promise in preclinical and clinical studies [, ].

Q14: What are some key milestones in the development of taltirelin?

A14: Taltirelin hydrate was first synthesized as a more stable and potent analog of TRH []. It received approval for the treatment of spinocerebellar degeneration in Japan in 2000, marking a significant milestone in its development [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide](/img/structure/B1682852.png)

![2-(2-(4-((3-chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethoxy)ethan-1-ol](/img/structure/B1682855.png)

![(S)-N-(3-Dibenzo[1,4]dioxin-2-yl-2-oxo-oxazolidin-5-ylmethyl)-acetamide](/img/structure/B1682861.png)

![N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B1682862.png)

![N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B1682864.png)